molecular formula C35H50O4 B1581151 Cholesterol Hydrogen Phthalate CAS No. 6732-01-0

Cholesterol Hydrogen Phthalate

Cat. No.: B1581151
CAS No.: 6732-01-0
M. Wt: 534.8 g/mol
InChI Key: DNRPYEJJPBQNQB-MMFRCHASSA-N
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Description

Cholesterol hydrogen phthalate is a derivative of cholesterol, a vital component in mammalian cell membranes. This compound is formed by the esterification of cholesterol with phthalic acid, resulting in a molecule that retains the steroid structure of cholesterol while incorporating the phthalate moiety. This compound is known for its unique properties, including its ability to form mesomorphic phases, which are intermediate states between liquid and solid.

Mechanism of Action

Target of Action

Cholesterol Hydrogen Phthalate is a complex compound that interacts with various targets within the body. The primary targets of this compound are the liver and the endocrine system . The liver plays a pivotal role in humans for detoxification of pollutants . Thus, continuous exposure to this compound in humans may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. In the human body, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The phthalates that are made bioavailable through digestion enter the bloodstream and reach the liver for further detoxification .

Biochemical Pathways

This compound affects several biochemical pathways. Three cholesterol C17 side-chain degradation pathways have been identified in nature: the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals . Higher molecular weight phthalates such as this compound will undergo phase 1 of biotransformation including enzymatic oxidation of long alkyl chains to form hydrolytic monoesters .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . The known entry of higher molecular weight phthalates like this compound is through ingestion while inhalation and dermal pathways are for lower molecular weight phthalates . These processes determine the bioavailability of this compound, which is crucial for its efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are significant. In vitro and in vivo studies showed that hydrolytic monoester metabolites become more bioactive after the phase 1 process . Continuous exposure to this compound in humans may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. Phthalates are frequently used as plasticizers in a variety of industries because they offer excellent durability and stability . Thus, this compound has become a pervasive environmental contaminant because of its widespread applications . The constant human exposure to plastics has been raising attention regarding human health, particularly when it comes to phthalate-associated chemicals .

Biochemical Analysis

Biochemical Properties

Cholesterol Hydrogen Phthalate, like other phthalates, is expected to interact with various enzymes, proteins, and other biomolecules. In the human body, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes

Cellular Effects

Studies on similar compounds suggest that phthalates can affect various types of cells and cellular processes . For instance, they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that phthalates can activate certain cells and induce changes in enzyme activity and intracellular kinases

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of phthalates can vary over time . For example, in the United States, exposure to certain phthalates has declined since 2005, whereas exposure to others has increased .

Dosage Effects in Animal Models

Studies on similar compounds suggest that phthalates exhibit low acute toxicity in animal models, with LD 50 values being between or above 1–30 g/kg body weight .

Metabolic Pathways

It is known that certain phthalates are metabolized through phase 1 and phase 2 processes

Transport and Distribution

It is known that cholesterol, a component of this compound, is transported and distributed by various transporters and binding proteins .

Subcellular Localization

It is known that cholesterol, a component of this compound, is predominantly localized in the plasma membrane, where it maintains membrane integrity and modulates rigidity and permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesterol hydrogen phthalate can be synthesized through the esterification of cholesterol with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the esterification reaction.

Chemical Reactions Analysis

Types of Reactions: Cholesterol hydrogen phthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.

    Substitution: The phthalate moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Cholesterol hydrogen phthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a model compound for studying esterification reactions.

    Biology: The compound is utilized in the study of membrane dynamics and cholesterol metabolism.

    Medicine: Research into this compound includes its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: The compound’s unique mesomorphic properties make it valuable in the development of liquid crystals and other advanced materials.

Comparison with Similar Compounds

    Cholesteryl Oleate: Another ester of cholesterol, commonly found in lipid droplets.

    Cholesteryl Acetate: A simpler ester of cholesterol used in various biochemical studies.

    Cholesteryl Benzoate: Known for its liquid crystalline properties.

Uniqueness: Cholesterol hydrogen phthalate is unique due to its ability to form mesomorphic phases, which are not commonly observed in other cholesterol esters. This property makes it particularly valuable in the study of liquid crystals and the development of advanced materials with specific optical and mechanical properties.

Properties

IUPAC Name

2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H50O4/c1-22(2)9-8-10-23(3)29-15-16-30-28-14-13-24-21-25(17-19-34(24,4)31(28)18-20-35(29,30)5)39-33(38)27-12-7-6-11-26(27)32(36)37/h6-7,11-13,22-23,25,28-31H,8-10,14-21H2,1-5H3,(H,36,37)/t23-,25+,28+,29-,30+,31+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRPYEJJPBQNQB-MMFRCHASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306246
Record name Cholesteryl hydrogen phthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6732-01-0
Record name Cholesteryl hydrogen phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6732-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3beta-yl hydrogen phthalate
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Record name 6732-01-0
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Record name Cholesteryl hydrogen phthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl hydrogen phthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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